(2,4-Diethylpyridin-3-yl)methanol
Description
(2,4-Diethylpyridin-3-yl)methanol is a pyridine derivative featuring a methanol (-CH2OH) group at the 3-position of the pyridine ring, with ethyl substituents at the 2- and 4-positions. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the ethyl groups and polar interactions via the hydroxyl group. Pyridine methanol derivatives are often utilized in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to act as ligands or intermediates in synthetic pathways .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2,4-diethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-3-8-5-6-11-10(4-2)9(8)7-12/h5-6,12H,3-4,7H2,1-2H3 |
InChI Key |
KOSYPRJZHAFNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)CC)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2,4-Diethylpyridin-3-yl)methanol with structurally related pyridine methanol derivatives, highlighting substituent effects on molecular weight, polarity, reactivity, and applications.
Key Observations:
In contrast, methoxy (e.g., (4-Methoxypyridin-2-yl)methanol) or hydroxyl groups improve water solubility due to hydrogen bonding . Halogenated derivatives (e.g., (2-Chloro-4-iodopyridin-3-yl)methanol) exhibit reduced solubility in polar solvents but higher reactivity in cross-coupling reactions .
Reactivity and Synthetic Utility: Electron-withdrawing groups (e.g., Cl, NO2) activate the pyridine ring for nucleophilic substitution or metal-catalyzed reactions. For example, nitro-substituted derivatives in undergo thiol-mediated substitutions under mild conditions . Ethyl groups, being electron-donating, may stabilize the pyridine ring against electrophilic attack, directing reactivity toward the hydroxyl group for esterification or oxidation .
Thermal and Safety Profiles: Methanol-containing derivatives share flammability and toxicity risks (flash point ~12°C, LD50 ~5–10 g/kg in rats) due to the methanol moiety . However, bulkier substituents (e.g., ethyl, methoxy) may reduce volatility, mitigating inhalation hazards.
Applications: Halogenated Derivatives: Used in Suzuki-Miyaura couplings for pharmaceutical intermediates . Methoxy Derivatives: Serve as solvents or ligands in asymmetric catalysis . Diethyl Derivatives: Potential use in hydrophobic drug delivery systems or metal-organic frameworks (MOFs) due to their steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
